1-(2-Methoxyphenyl)piperazine
Overview
Description
2-Methoxyphenylpiperazine, also known as 1-(2-Methoxyphenyl)piperazine, is a chemical compound with the molecular formula C11H16N2O. It is a derivative of piperazine, a heterocyclic organic compound, and features a methoxy group attached to the phenyl ring. This compound is known for its various applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry .
Mechanism of Action
Target of Action
1-(2-Methoxyphenyl)piperazine, also known as MeOPP, primarily targets the monoamine neurotransmitters . It is also a key raw material in the synthesis of Urapidil , an α-blocker used for the treatment of essential hypertension .
Mode of Action
MeOPP has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines, although MeOPP is much less potent and is thought to have relatively insignificant abuse potential . In the case of Urapidil, it can cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .
Biochemical Pathways
The biochemical pathways affected by MeOPP are primarily those involving the monoamine neurotransmitters. By inhibiting reuptake and inducing release, MeOPP can increase the concentration of these neurotransmitters in the synaptic cleft, potentially affecting mood and behavior .
Pharmacokinetics
It is known that the compound is used in the synthesis of urapidil . The pharmacokinetics of Urapidil are better understood: it has a rapid onset of action and is used clinically in a variety of dosage forms including injections, oral capsules, and eye drops .
Result of Action
The result of MeOPP’s action on its targets is an increase in the concentration of monoamine neurotransmitters in the synaptic cleft . This can lead to changes in mood and behavior. As a component of Urapidil, MeOPP contributes to the drug’s ability to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .
Biochemical Analysis
Biochemical Properties
1-(2-Methoxyphenyl)piperazine has been used in various biochemical reactions. For instance, it has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It has also been used to prepare cyclic amine substituted Tröger’s base derivatives
Cellular Effects
It is known that piperazine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in Aza-Michael addition reactions
Temporal Effects in Laboratory Settings
It is known that the compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyphenylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as acetonitrile . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production of 2-Methoxyphenylpiperazine often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of functionalized piperazine derivatives .
Scientific Research Applications
2-Methoxyphenylpiperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methoxyphenylpiperazine can be compared with other similar compounds, such as:
2-Chlorophenylpiperazine (oCPP): Similar in structure but with a chlorine substituent instead of a methoxy group.
3-Methoxyphenylpiperazine (mMeOPP): Similar but with the methoxy group in the meta position.
4-Methoxyphenylpiperazine (MeOPP): Similar but with the methoxy group in the para position.
Uniqueness
The uniqueness of 2-Methoxyphenylpiperazine lies in its specific substitution pattern, which influences its binding affinity and selectivity for various receptors. This makes it a valuable tool in pharmacological research and drug development .
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLQLYBRIOLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38869-49-7 (di-hydrochloride) | |
Record name | 1-(2-Methoxyphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40188871 | |
Record name | 1-(2-Methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35386-24-4 | |
Record name | 1-(2-Methoxyphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35386-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methoxyphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-METHOXYPHENYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81NJO1330A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Q1: What is the primary target of 1-(2-Methoxyphenyl)piperazine?
A1: this compound exhibits high affinity for the 5-HT1A receptor, a subtype of serotonin receptor found in the central nervous system. [, , , , , , , , , , ]
Q2: How does this compound interact with the 5-HT1A receptor?
A2: Research suggests that this compound acts as an antagonist at both pre- and postsynaptic 5-HT1A receptors, blocking the effects of agonists like 8-OH-DPAT. [, , , ]
Q3: What are the downstream effects of this compound binding to 5-HT1A receptors?
A3: Antagonizing 5-HT1A receptors with compounds like this compound can impact various physiological processes, including mood, anxiety, and temperature regulation. [, , ] Some studies suggest potential anxiolytic and antidepressant-like effects. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C11H16N2O, and the molecular weight is 192.26 g/mol. [, ]
Q5: What are some key spectroscopic characteristics of this compound?
A5: this compound can be characterized using techniques like 1H NMR, 13C NMR, and mass spectrometry. [, ] These techniques provide information about the compound's structure and purity.
Q6: What is a common application of this compound in occupational hygiene?
A6: this compound is widely used as a derivatizing agent for capturing and quantifying airborne isocyanates, which are respiratory sensitizers. [, , , , , , , , , , , , , ]
Q7: How does this compound react with isocyanates?
A7: this compound reacts with isocyanates to form stable urea derivatives, which can be analyzed using HPLC with UV or electrochemical detection. [, , , , , , , , , , , , ]
Q8: What are some limitations of using this compound for isocyanate analysis?
A8: Studies have shown that the reactivity of this compound with different isocyanate species can vary, potentially leading to underestimation of total isocyanate concentrations. [, , , , ]
Q9: Are there alternative derivatizing agents to this compound for isocyanate analysis?
A9: Yes, researchers are exploring alternative derivatizing agents like dibutylamine, 1-(9-anthracenylmethyl)piperazine, and tryptamine to improve the accuracy and sensitivity of isocyanate measurement. [, , , , , ]
Q10: How does modifying the structure of this compound affect its 5-HT1A receptor affinity?
A10: Introducing substituents or modifying the linker length between the piperazine ring and other moieties can significantly alter the compound's affinity and selectivity for 5-HT1A receptors. [, , , , ]
Q11: What is the impact of structural modifications on the in vivo activity of this compound analogs?
A11: Structural modifications can lead to compounds with varying degrees of agonism or antagonism at 5-HT1A receptors, influencing their effects on behavior, temperature regulation, and other physiological processes. [, ]
Q12: What are some areas of ongoing research involving this compound?
A12: Ongoing research focuses on developing more sensitive and accurate methods for isocyanate monitoring in occupational settings, further exploring the SAR of this compound analogs for potential therapeutic applications targeting 5-HT1A receptors, and investigating the potential for biomarkers to assess exposure and biological effects of isocyanates. [, , , , , , ]
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